molecular formula C13H12N2O5S B5564364 4-(acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate

4-(acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate

Cat. No. B5564364
M. Wt: 308.31 g/mol
InChI Key: NJMPCMBAQQCJGR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, some N- (5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The signals of two C=O groups of the thiazolidine ring for the 2- (2,4-dioxothiazolidin-5-ylilidene)acetic acid derivatives were visible at δ 166.3–166.5 ppm and 169.2–169.4 ppm ranges correspondingly .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .

Scientific Research Applications

Anticancer and Antibacterial Properties

4-(Acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate derivatives have demonstrated significant potential in anticancer and antibacterial applications. Research indicates that these compounds exhibit moderate to strong activity against various cancer cell lines and bacterial strains, making them valuable in the development of new therapeutic agents. For instance, derivatives like thiadiazole have shown good anticancer activity along with antibacterial properties and are less toxic, which is crucial for their pharmacokinetic mechanism (Karthikeyan et al., 2017). Similarly, other studies have synthesized and evaluated thiazolidinone derivatives, confirming their anticancer and antibacterial activities (Mabkhot et al., 2019); (Trotsko et al., 2018).

Antioxidant Properties

These compounds have also been explored for their antioxidant properties. Research involving the synthesis of new derivatives has found that some exhibit promising antioxidant activities. This indicates a potential role in combating oxidative stress-related diseases (Gouda & Abu-Hashem, 2011); (Saied et al., 2019).

Binding Characteristics with Human Serum Albumin

The binding characteristics of these derivatives with human serum albumin (HSA) are of significant interest due to their implications in drug delivery and pharmacokinetics. Studies have investigated the binding kinetics and molecular interactions, providing insights into how these compounds can be effectively utilized in therapeutic applications (Karthikeyan et al., 2017).

Molecular Modelling and Computational Studies

Computational studies and molecular modelling have played a crucial role in understanding the interactions and binding modes of these compounds. These studies are essential for the rational design of drugs and for predicting their behavior in biological systems. The research encompasses the synthesis and computational analysis of various derivatives, providing valuable data for their potential use as therapeutic agents (Ali et al., 2012).

Dyeing Properties and Optical Spectroscopy

Additionally, these compounds have been studied for their dyeing properties and optical spectroscopy, suggesting their utility in materials science and chemical engineering. The research includes the synthesis of reactive dyes with thiazolidinon-4-one nucleus and their application in dyeing various fabrics (Ayalew et al., 2014). Optical spectroscopy studies have also been conducted to evaluate the electronic properties of derivatives, which is crucial for understanding their potential applications in various fields (Yang et al., 2013).

Mechanism of Action

While the specific mechanism of action for “4-(acetylamino)phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate” is not explicitly mentioned in the sources, thiazolidine derivatives in general have diverse therapeutic and pharmaceutical activity and are used in probe design .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them a focus of research . Developing multifunctional drugs and improving their activity should be a focus of future research . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-7(16)14-8-2-4-9(5-3-8)20-11(17)6-10-12(18)15-13(19)21-10/h2-5,10H,6H2,1H3,(H,14,16)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMPCMBAQQCJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate

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